N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide
Description
This compound features a 1,2,4-triazole core tethered to an indole moiety via an ethyl linker, with a 2,4,5-trifluorophenyl-substituted acetamide group. Its structural complexity combines pharmacophores known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The indole and triazole motifs are critical for interactions with enzymes like VEGFR-2 and bacterial targets, while the trifluorophenyl group enhances lipophilicity and metabolic stability .
Properties
Molecular Formula |
C20H16F3N5O |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(2,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C20H16F3N5O/c21-14-9-16(23)15(22)7-12(14)8-19(29)26-20-25-18(27-28-20)6-5-11-10-24-17-4-2-1-3-13(11)17/h1-4,7,9-10,24H,5-6,8H2,(H2,25,26,27,28,29) |
InChI Key |
UYBMUGAXMGSCJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC(=NN3)NC(=O)CC4=CC(=C(C=C4F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide typically involves the coupling of an indole derivative with a triazole and a trifluorophenyl acetamide. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated or nitrated trifluorophenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound lies in its antimicrobial properties . Research indicates that derivatives containing the 1,2,4-triazole moiety often exhibit significant antifungal and antibacterial activities. For instance:
- Antifungal Properties : Compounds with 1,2,4-triazole structures have shown enhanced antifungal activity against various strains such as Aspergillus niger and Candida albicans . The incorporation of the triazole ring has been linked to improved efficacy compared to traditional antifungal agents.
- Antibacterial Properties : Studies have reported that 1,2,4-triazole derivatives can be effective against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli. The compound's structure allows for interactions that inhibit bacterial growth .
Anticancer Potential
The compound also shows promise in anticancer applications . Research on triazole derivatives suggests they may possess chemopreventive and chemotherapeutic effects:
- Mechanisms of Action : The triazole ring may interfere with cellular processes involved in cancer progression. For example, compounds have been noted to induce apoptosis in cancer cells through various pathways .
- Case Studies : Specific studies have highlighted the effectiveness of triazole-containing compounds in reducing tumor growth in animal models. These findings suggest potential for further development into therapeutic agents for cancer treatment .
Neurological Applications
Emerging research indicates that this compound may also play a role in treating neurological disorders:
- Neuroprotective Effects : Some studies suggest that triazole derivatives can protect neuronal cells from oxidative stress and apoptosis . This property could be beneficial in developing treatments for neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide:
| Substituent | Activity | Notes |
|---|---|---|
| Triazole Ring | Antifungal | Enhances activity against fungal strains |
| Indole Group | Anticancer | Contributes to apoptosis induction |
| Trifluorophenyl | Antibacterial | Improves interaction with bacterial membranes |
Mechanism of Action
The mechanism of action of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the triazole ring may inhibit certain enzymes. The trifluorophenyl group can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Compound 38 ()
- Structure : 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide.
- Key Differences : Replaces the indole-ethyl-triazole backbone with a simpler benzyl group and lacks the trifluorophenyl substitution.
- Activity : Exhibits antibacterial activity (MIC = 16 µg/mL against E. coli), suggesting that fluorinated aromatic systems enhance bacterial membrane penetration .
Compound 41 ()
- Structure : N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide.
- Key Differences : Incorporates a sulfonyl group and bis-trifluoromethylphenyl moiety instead of triazole.
- Activity : Designed as a COX-2 inhibitor, highlighting the role of fluorinated groups in anti-inflammatory targeting .
Anticancer-Targeted Analogues
9a–b ()
- Structure: 1,2,4-Triazole-linked indolinones with hydrazinecarbonyl and aryl groups.
- Key Differences : Replaces the acetamide with a hydrazinecarbonyl group, enhancing VEGFR-2 binding.
- Activity: IC₅₀ values of 0.8–1.2 µM against breast cancer cells (MCF-7), demonstrating superior potency compared to non-fluorinated analogs .
FP1–12 ()
- Structure : Hydroxyacetamide derivatives with triazole and imidazolone moieties.
- Key Differences : Hydroxyl group increases solubility but reduces cell permeability.
- Activity : Moderate antiproliferative activity (IC₅₀ = 12–45 µM against HeLa), suggesting fluorinated acetamides (as in the target compound) may offer better bioavailability .
Anti-Exudative and Anti-Inflammatory Analogues
Compounds 3.1–3.21 ()
- Structure: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides.
- Key Differences : Furan substituent instead of indole; lacks fluorination.
- Activity : 70–85% inhibition of edema at 10 mg/kg, comparable to diclofenac. The trifluorophenyl group in the target compound may enhance receptor affinity .
Comparative Analysis Table
Key Findings and Implications
- Fluorination: The 2,4,5-trifluorophenyl group in the target compound likely improves target binding and metabolic stability compared to mono-fluorinated analogs (e.g., Compound 38) .
- Synthetic Complexity : The target compound’s synthesis (similar to ’s methods) requires precise coupling of indole and triazole precursors, contrasting with one-step reactions for hydroxyacetamides () .
Biological Activity
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of an indole moiety , a triazole ring , and a trifluorophenyl group . Its molecular formula is , with a molecular weight of approximately . The structural components suggest potential interactions with various biological targets, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The triazole scaffold is known for its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
In studies comparing similar compounds, derivatives of triazoles have shown minimum inhibitory concentrations (MICs) as low as against resistant strains . The indole component may enhance the compound's ability to penetrate bacterial membranes or interact with specific enzymes involved in cell wall synthesis.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. For instance:
- Cytotoxicity Assays : Compounds related to this structure have demonstrated significant antiproliferative effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values often reported in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3k | A549 | <10 |
| 3k | MCF7 | <10 |
These results suggest that the compound may disrupt cellular processes critical for cancer cell survival and proliferation.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzyme Activity : Similar triazole compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Disruption of Biofilm Formation : Some studies suggest that indole derivatives can inhibit biofilm formation in bacteria like S. aureus .
Case Studies
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Antibacterial Study : A recent study evaluated the antibacterial properties against MRSA and found significant inhibition at concentrations as low as . This study utilized molecular docking techniques to predict binding affinities with bacterial proteins .
- Anticancer Research : In vitro tests revealed that derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
